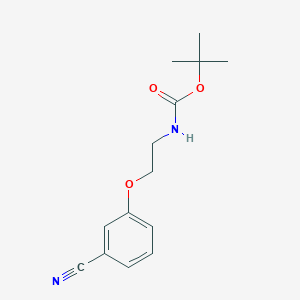

3-(Boc-aminoethyloxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-7-8-18-12-6-4-5-11(9-12)10-15/h4-6,9H,7-8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQLXOPZPOLOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: 3-(Boc-aminoethyloxy)benzonitrile

CAS Number: 252263-98-2

This technical guide provides a comprehensive overview of 3-(Boc-aminoethyloxy)benzonitrile, a key intermediate in medicinal chemistry and drug discovery. The document details its chemical properties, a probable synthetic route, and explores its potential biological significance based on the activities of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

This compound, also known as tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate, is a bifunctional molecule incorporating a benzonitrile group and a Boc-protected aminoethyloxy side chain. The benzonitrile moiety is a versatile precursor for various functional groups, while the Boc-protected amine allows for selective deprotection and further modification, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value |

| CAS Number | 252263-98-2 |

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 262.30 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

| Storage Conditions | Recommended storage at -20°C for long-term stability. |

Synthetic Protocol: Williamson Ether Synthesis

A common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 3-cyanophenol attacks an electrophilic, Boc-protected aminoethyl halide.

Experimental Workflow

Detailed Methodology

-

Deprotonation of 3-cyanophenol: To a solution of 3-cyanophenol in a polar aprotic solvent such as dimethylformamide (DMF), a suitable base is added. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this purpose as it is effective and easily removed after the reaction. The mixture is stirred at room temperature to facilitate the formation of the potassium 3-cyanophenoxide salt.

-

Nucleophilic Substitution: N-Boc-2-bromoethylamine, dissolved in a minimal amount of the reaction solvent, is added dropwise to the reaction mixture. The reaction is then heated to a temperature typically ranging from 60 to 80°C to promote the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Potential Biological Activity and Applications in Drug Discovery

The Benzonitrile Moiety: The nitrile group is a common pharmacophore in many approved drugs.[1] It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and is often metabolically stable. Benzonitrile derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor antagonists.

The Carbamate Linkage: Carbamates are another important class of compounds in drug design. The carbamate group can influence a molecule's solubility, metabolic stability, and ability to cross cell membranes. Carbamate derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Given these properties, this compound serves as a valuable intermediate for the synthesis of libraries of compounds to be screened for various biological targets. The Boc-protected amine provides a convenient handle for diversification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Potential Signaling Pathway Involvement

The specific signaling pathways that molecules derived from this compound might modulate would depend on the final structure of the synthesized compounds. However, based on the known activities of benzonitrile and carbamate-containing drugs, potential targets could include kinases, proteases, and G-protein coupled receptors (GPCRs).

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis via the Williamson ether reaction is a robust and scalable method. While direct biological data on this specific intermediate is limited, the well-established pharmacological relevance of its constituent benzonitrile and carbamate moieties underscores its value in the exploration of new chemical space for drug discovery. Further research utilizing this intermediate is likely to yield novel compounds with interesting biological profiles.

References

A Technical Guide to the Chemical Properties of 3-(Boc-aminoethyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 3-(Boc-aminoethyloxy)benzonitrile. As a bifunctional organic building block, this compound is of significant interest in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of more complex molecules.

Core Chemical Properties

This compound, also known by its IUPAC name tert-butyl [2-(3-cyanophenoxy)ethyl]carbamate, is a niche chemical intermediate. Its structure incorporates a cyano-substituted aromatic ring linked via an ether to an N-Boc protected aminoethyl chain. This combination of a stable protecting group and reactive nitrile functionality makes it a valuable tool in multi-step organic synthesis.

Key chemical data is summarized in the table below. While some physical properties like melting and boiling points are not widely reported in the literature, its structural attributes suggest it is a solid or high-boiling liquid at room temperature, with good solubility in common organic solvents.

| Property | Value | Reference |

| IUPAC Name | tert-butyl [2-(3-cyanophenoxy)ethyl]carbamate | - |

| CAS Number | 252263-98-2 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |

| Molecular Weight | 262.30 g/mol | [1] |

| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N | [] |

| MDL Number | MFCD18070988 | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol. Sparingly soluble in water. | Inferred from structure |

Spectroscopic Data

While full experimental spectra for this compound are typically provided by the supplier upon request, the expected spectroscopic signatures can be predicted based on its functional groups. These predictions are crucial for reaction monitoring and structural confirmation during its use in synthesis.

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Reference |

| ¹H NMR | Aromatic (Ar-H) | δ 7.0-7.4 ppm | Inferred |

| Methylene (-OCH₂) | δ ~4.1 ppm | Inferred | |

| Methylene (-NCH₂) | δ ~3.5 ppm | Inferred | |

| Carbamate (-NH) | δ ~5.0 ppm (broad) | Inferred | |

| tert-Butyl (-C(CH₃)₃) | δ ~1.4 ppm | Inferred | |

| ¹³C NMR | Carbonyl (-C=O) | δ ~156 ppm | [3] |

| Aromatic (Ar-C) | δ 110-160 ppm | [4] | |

| Nitrile (-C≡N) | δ ~119 ppm | [4] | |

| Quaternary (-C (CH₃)₃) | δ ~80 ppm | [3] | |

| Methylene (-OCH₂) | δ ~67 ppm | Inferred | |

| Methylene (-NCH₂) | δ ~40 ppm | Inferred | |

| Methyl (-CH₃) | δ ~28 ppm | [3] | |

| FT-IR | N-H Stretch | ~3350 cm⁻¹ | Inferred |

| C≡N Stretch | ~2230 cm⁻¹ | Inferred | |

| C=O Stretch | ~1680-1700 cm⁻¹ | [3] | |

| C-O-C Stretch | ~1250, 1050 cm⁻¹ | Inferred |

Synthesis and Reactivity

Proposed Synthetic Workflow

A common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide. In this case, 3-cyanophenol is deprotonated with a suitable base to form the phenoxide, which then reacts with N-Boc-2-bromoethylamine to yield the target product.

References

Technical Guide: 3-(Boc-aminoethyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Boc-aminoethyloxy)benzonitrile, a bifunctional organic molecule incorporating a protected amine and a nitrile group on a phenyl ether scaffold. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, offering multiple avenues for molecular elaboration.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for reaction planning, analytical characterization, and formulation development.

| Property | Value | Reference |

| Molecular Weight | 262.30 g/mol | [1][2] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][3] |

| CAS Number | 252263-98-2 | [1][3] |

| Canonical SMILES | C1=CC(=CC=C1OCCN(C(=O)OC(C)(C)C)C)C#N | |

| MDL Number | MFCD18070988 | [1] |

| Physical Form | Solid | |

| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). | [3] |

The Role of Benzonitrile Derivatives in Drug Discovery

Benzonitrile derivatives are a significant class of compounds in pharmaceutical research. The nitrile group is a versatile functional group that can participate in a variety of chemical transformations, making it a key synthon for the creation of diverse molecular architectures.[4] It can be readily converted into amines, carboxylic acids, amides, and tetrazoles, which are all important pharmacophores.[4]

The inclusion of the benzonitrile moiety in drug candidates can influence their pharmacokinetic and pharmacodynamic properties. For instance, the nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity of a ligand to its target protein. Several approved drugs and clinical candidates across various therapeutic areas, including oncology and cardiovascular disease, contain a benzonitrile scaffold. Furthermore, some benzonitrile compounds have been investigated for their potential as antitumor agents.

Experimental Protocols and Synthetic Considerations

Below is a generalized experimental workflow for such a synthesis.

Potential Synthetic Transformations

The structure of this compound offers two primary sites for chemical modification: the Boc-protected amine and the nitrile group. This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules.

Safety and Handling

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate for drug discovery and organic synthesis. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the construction of compound libraries and the development of novel therapeutic agents. Researchers and scientists can leverage the reactivity of both the protected amine and the nitrile group to access a diverse chemical space.

References

An In-depth Technical Guide to 3-(Boc-aminoethyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate, is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a benzonitrile group, an ether linkage, and a Boc-protected amine, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The benzonitrile moiety is a common pharmacophore that can act as a hydrogen bond acceptor and is often used as a bioisosteric replacement for other functional groups, such as pyridines, in drug design. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines, which is stable under many reaction conditions but can be easily removed under acidic conditions, allowing for subsequent chemical modifications at the amino group. The ethyloxy linker provides spacing and flexibility between the aromatic ring and the reactive amine terminus. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol, and its applications.

Chemical Structure and Properties

The structural integrity of this compound is key to its utility as a synthetic intermediate. Below is a summary of its key chemical identifiers and physicochemical properties.

| Identifier/Property | Value | Reference |

| IUPAC Name | tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate | |

| Synonyms | This compound | [1] |

| CAS Number | 252263-98-2 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |

| Molecular Weight | 262.30 g/mol | [1] |

| SMILES | CC(C)(C)OC(=O)NCCOc1cccc(c1)C#N | |

| Appearance | Expected to be a solid or oil | |

| Storage Conditions | Store at -20°C for long-term stability |

Experimental Protocols

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This method involves the reaction of 3-cyanophenol with a suitable N-Boc protected 2-haloethylamine, such as tert-butyl (2-bromoethyl)carbamate, in the presence of a base.

Synthesis of tert-butyl (2-bromoethyl)carbamate (Precursor)

Reaction: 2-Bromoethylamine hydrobromide is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) to yield the Boc-protected bromoethylamine.

Materials:

-

2-Bromoethylamine hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-bromoethylamine hydrobromide (1 equivalent) and triethylamine (2 equivalents) is prepared in methanol at 0°C.

-

Di-tert-butyl dicarbonate (1 equivalent) is added slowly to the solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Upon completion, water is added to the mixture, and the product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl (2-bromoethyl)carbamate as an oil. This precursor has a reported melting point of 30-32°C.[2]

Synthesis of this compound (Final Product)

Reaction: 3-Cyanophenol is deprotonated by a base, and the resulting phenoxide undergoes nucleophilic substitution with tert-butyl (2-bromoethyl)carbamate.

Materials:

-

3-Cyanophenol

-

tert-Butyl (2-bromoethyl)carbamate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of 3-cyanophenol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

-

Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 equivalents) in DMF to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualized Synthetic Workflow

The logical flow for the synthesis of this compound can be visualized as a two-stage process: precursor synthesis followed by the final etherification.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate. Its utility lies in its structure, which allows for further elaboration into more complex drug candidates.

Logical Application Flow:

-

Starting Material : The compound provides a stable, protected amine and a versatile nitrile group.

-

Deprotection : The Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl) to reveal a primary amine.

-

Functionalization : The newly exposed amine can be functionalized through various reactions, such as amidation, reductive amination, or alkylation, to build out the target molecule.

-

Nitrile Group Chemistry : The nitrile group can be maintained as a key pharmacophore or can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering another point for diversification.

This strategic design makes the compound useful for creating libraries of related structures for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to the Synthesis of 3-(Boc-aminoethyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-(Boc-aminoethyloxy)benzonitrile, a valuable intermediate in pharmaceutical and organic synthesis. The document details the Williamson ether synthesis approach, presenting a step-by-step experimental protocol and summarizing key reaction parameters.

Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the sodium salt of 3-cyanophenol (3-hydroxybenzonitrile) acts as the nucleophile, attacking the electrophilic carbon of N-Boc-2-bromoethylamine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, preventing unwanted side reactions.

The overall reaction is depicted below:

// Reactants "3-cyanophenol" [label="3-Cyanophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; "Base" [label="Base (e.g., NaH, K2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; "N-Boc-2-bromoethylamine" [label="N-Boc-2-bromoethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; "Solvent" [label="Solvent (e.g., DMF, Acetone)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates "Phenoxide" [label="3-Cyanophenoxide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product "Product" [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Flow "3-cyanophenol" -> "Phenoxide" [label="+ Base"]; "Phenoxide" -> "Product" [label="+ N-Boc-2-bromoethylamine\n in Solvent"]; } /dot

Figure 1: Williamson Ether Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Williamson ether synthesis. Please note that yields can vary based on reaction scale and purification efficiency.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |

| 3-Cyanophenol | 119.12 | 1.0 | - | >98 |

| N-Boc-2-bromoethylamine | 224.10 | 1.0 - 1.2 | - | >97 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 - 2.0 | - | >99 |

| This compound | 262.30 | - | 85 - 95 | >98 |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

3-Cyanophenol

-

N-Boc-2-bromoethylamine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-cyanophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Addition of Alkyl Halide: Add N-Boc-2-bromoethylamine (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a solid.

-

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis and purification process.

// Start start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Steps setup [label="1. Reaction Setup:\n3-Cyanophenol, K2CO3, DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; addition [label="2. Add N-Boc-2-bromoethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="3. Heat and Stir (80-90°C, 12-16h)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Aqueous Work-up and Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="5. Purification by Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Flow start -> setup; setup -> addition; addition -> reaction; reaction -> workup; workup -> purification; purification -> product; } /dot

Figure 2: Experimental Workflow for the Synthesis.

An In-depth Technical Guide to the Starting Materials for 3-(Boc-aminoethyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and the prevalent synthetic methodology for the preparation of 3-(Boc-aminoethyloxy)benzonitrile, a valuable intermediate in pharmaceutical and organic synthesis. The document details the synthesis of the requisite precursors and the final product, presenting quantitative data in a clear, tabular format, and includes detailed experimental protocols. Visual diagrams generated using the DOT language are provided to illustrate the synthetic pathways and experimental workflows.

Core Synthesis Strategy: The Mitsunobu Reaction

The principal and most efficient method for the synthesis of this compound is the Mitsunobu reaction. This versatile reaction facilitates the formation of an ether linkage between a phenolic compound and a primary alcohol under mild conditions with a high degree of control.[1][2] The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol.[3][4]

The key starting materials for this synthesis are:

-

3-Cyanophenol : The phenolic component that provides the benzonitrile moiety.

-

N-(tert-Butoxycarbonyl)-2-aminoethanol (N-Boc-2-aminoethanol) : The protected amino alcohol that introduces the Boc-aminoethyloxy side chain.

The overall synthetic transformation is depicted in the following workflow:

Starting Material Synthesis and Characterization

A comprehensive understanding of the synthesis of the starting materials is crucial for process optimization and troubleshooting.

Synthesis of 3-Cyanophenol

3-Cyanophenol can be synthesized through various methods, including the Sandmeyer reaction from 3-aminophenol or the dehydration of 3-hydroxybenzamide. A common laboratory-scale preparation involves the dehydration of the corresponding aldoxime derived from 3-hydroxybenzaldehyde.

References

3-(Boc-aminoethyloxy)benzonitrile IUPAC name

An In-Depth Technical Guide to tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate

This technical guide provides a comprehensive overview of tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate, a bifunctional organic molecule incorporating a protected amine and a benzonitrile moiety. This compound serves as a valuable building block in medicinal chemistry and drug discovery. This document details its chemical properties, a representative synthetic protocol, and its potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The compound commonly referred to as 3-(Boc-aminoethyloxy)benzonitrile is systematically named tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate according to IUPAC nomenclature. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the primary amine, allowing for selective reactions at other sites of the molecule.

Table 1: Physicochemical Properties of tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate

| Property | Value |

| IUPAC Name | tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate[1] |

| CAS Number | 252263-98-2[1][2] |

| Molecular Formula | C14H18N2O3[1][2][3] |

| Molecular Weight | 262.304 g/mol [1][3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Storage Conditions | Recommended storage at -20°C for long-term stability.[1] |

Synthesis and Experimental Protocol

tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate can be synthesized through a Williamson ether synthesis, a common and reliable method for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 3-cyanophenol reacts with a Boc-protected 2-aminoethyl halide.

Experimental Protocol: Synthesis of tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate

Materials:

-

3-Cyanophenol

-

tert-Butyl (2-bromoethyl)carbamate

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 3-cyanophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate.

This protocol is a representative example; modifications to the base, solvent, and temperature may be necessary depending on the specific scale and laboratory conditions.

Caption: Synthetic pathway for tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate.

Applications in Drug Discovery

While there is limited publicly available information on the specific biological activities of tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate itself, its structure suggests its primary role as a synthetic intermediate. The benzonitrile group is a common feature in various biologically active compounds and can act as a hydrogen bond acceptor or be transformed into other functional groups. The Boc-protected amine allows for the subsequent coupling of this molecule to other scaffolds or pharmacophores after deprotection.

The logical relationship for its use in further synthesis is outlined in the diagram below.

Caption: Utilization as a synthetic intermediate in drug discovery.

Conclusion

tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate is a well-defined chemical entity with significant potential as a building block in the synthesis of more complex molecules. Its straightforward preparation and the presence of two distinct, orthogonally protected functional groups make it a valuable tool for medicinal chemists and researchers in the field of drug development. Further exploration of its utility in the synthesis of novel therapeutic agents is warranted.

References

In-Depth Technical Guide on the Safe Handling of 3-(Boc-aminoethyloxy)benzonitrile

Chemical Identification and Physical Properties

This section summarizes the known identifiers and calculated or analogous physical and chemical properties of 3-(Boc-aminoethyloxy)benzonitrile.

| Property | Value | Source |

| Chemical Name | tert-Butyl (2-(3-cyanophenoxy)ethyl)carbamate | N/A |

| Synonyms | This compound | [1] |

| CAS Number | 252263-98-2 | [1] |

| Molecular Formula | C14H18N2O3 | [1] |

| Molecular Weight | 262.304 g/mol | [1] |

| Appearance | Not available (likely a solid or oil) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Storage Conditions | Store at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years) | [1] |

Hazard Identification and Precautionary Statements

Based on the benzonitrile and carbamate moieties, this compound should be handled as potentially hazardous. The nitrile group can release cyanide upon metabolism or decomposition, and aromatic compounds can be irritants.

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4) - Based on benzonitrile.

-

Acute Toxicity, Dermal (Category 4) - Based on benzonitrile.

-

Eye Irritation (Category 2) - Based on benzonitrile.[2]

-

Skin Irritation (Category 2) - Based on benzonitrile.[2]

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[4]

Precautionary Statements (Recommended):

| Code | Statement |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product.[5] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[5] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a strict experimental workflow should be followed.

Workflow for Handling this compound:

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection:

-

Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator.[2][7]

First-Aid Measures

These measures are based on the potential hazards of benzonitrile and should be followed in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2][6] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[6][7]

-

Hazards from Combustion: May produce toxic fumes, including hydrogen cyanide and nitrogen oxides, upon heating or burning.[2]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release:

-

Evacuate: Evacuate personnel from the area.[8]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6]

-

Clean-up: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[8]

-

Decontaminate: Wash the spill area thoroughly after material pickup is complete.[8]

Toxicological Information

No specific toxicological data exists for this compound. The information below is for benzonitrile and is provided for context.

| Metric | Value (Benzonitrile) | Species | Route | Source |

| LD50 (Oral) | 690 mg/kg | Rat | Oral | N/A |

| LC50 (Inhalation) | 950 ppm / 8H | Rat | Inhalation | N/A |

| AEGL-2 (4 hours) | 13 ppm | Human | Inhalation | [9] |

| AEGL-3 (4 hours) | 27 ppm | Human | Inhalation | [9] |

Potential Health Effects:

-

The substance can be absorbed into the body by inhalation, through the skin, and by ingestion.[2]

-

Symptoms of overexposure may include headache, dizziness, nausea, weakness, confusion, and labored breathing.[2]

-

The effects of cyanide poisoning may be delayed.[2]

Logical Pathway for Hazard Assessment

The hazard assessment for this compound is derived from its constituent parts.

Caption: Hazard assessment derived from the structural components of the molecule.

References

- 1. bio-fount.com [bio-fount.com]

- 2. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 8. nj.gov [nj.gov]

- 9. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-(Boc-aminoethyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-(Boc-aminoethyloxy)benzonitrile, a key physicochemical property for its application in research and drug development. Due to the limited availability of public data on the solubility of this specific compound, this document provides a comprehensive overview of its known properties and outlines detailed, generalized experimental protocols for determining its solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. Understanding these properties is the first step in designing appropriate solubility studies.

| Property | Value | Source |

| Molecular Formula | C14H18N2O3 | [1][2] |

| Molecular Weight | 262.304 g/mol | [1][2] |

| CAS Number | 252263-98-2 | [1] |

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been publicly reported. The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and in vitro assay performance.[3][4] Therefore, experimental determination is highly recommended for any research or development activities involving this compound.

Experimental Protocols for Solubility Determination

The following sections detail standardized experimental protocols that can be employed to determine the solubility of this compound. These methods are widely used in the pharmaceutical industry for compound characterization.[5][6]

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature and pH when in equilibrium with the solid compound.[7][8] This is considered the "gold standard" for solubility measurement.[9]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

-

Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14] A calibration curve with known concentrations of the compound should be used for accurate quantification.[12]

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when it is rapidly prepared from a concentrated stock solution (typically in DMSO).[8][15] This high-throughput method is often used in early drug discovery to screen large numbers of compounds.[7]

Protocol Options:

-

Nephelometry: This method measures the turbidity of a solution caused by the precipitation of the compound.[16][17][18]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a microplate format (e.g., 96- or 384-well), perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., PBS).[19]

-

Precipitation Detection: Measure the light scattering of the solutions at each concentration using a laser nephelometer. An increase in turbidity indicates precipitation.[17][19]

-

Solubility Determination: The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

-

-

HPLC-Based Method:

-

Sample Preparation: Similar to the nephelometry method, prepare serial dilutions from a DMSO stock solution into an aqueous buffer in a microplate.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Filtration: Filter the solutions to remove any precipitated compound.

-

Quantification: Analyze the concentration of the compound remaining in the filtrate using HPLC.[11] The kinetic solubility is the highest concentration where the measured value is consistent with the nominal concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a research compound like this compound.

Caption: General workflow for determining thermodynamic and kinetic solubility.

References

- 1. 252263-98-2|3-(Boc-氨基乙氧基)苯腈|this compound|NA-范德生物科技公司 [bio-fount.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. enamine.net [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 19. enamine.net [enamine.net]

An In-depth Technical Guide to 3-(Boc-aminoethyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines available information with established chemical principles and spectroscopic data from structurally related molecules to provide a detailed profile.

Chemical and Physical Properties

While a detailed experimental characterization of this compound is not widely published, its fundamental properties can be summarized and predicted based on available data and the properties of its constituent functional groups. The compound, with CAS number 252263-98-2, has a molecular formula of C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g/mol .[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Justification |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |

| Molecular Weight | 262.30 g/mol | [1] |

| CAS Number | 252263-98-2 | [1] |

| Physical Appearance | Predicted to be a white to off-white solid or a viscous oil. | Based on the solid nature of the similar compound 3-(Boc-amino)benzonitrile (m.p. 128 °C) and the viscous liquid form of N-Boc-ethanolamine. |

| Melting Point | Not available. | The related compound, 3-(Boc-amino)benzonitrile, has a melting point of 128 °C. |

| Boiling Point | Predicted: 415.3 ± 30.0 °C | [2] |

| Density | Predicted: 1.12 ± 0.1 g/cm³ | [2] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Based on the solubility of its structural components. |

| Storage Conditions | Recommended storage at 2-8°C for long-term stability. | [2] |

Synthesis Methodology

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

3-Cyanophenol

-

N-Boc-2-bromoethylamine

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-cyanophenol (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

A solution of N-Boc-2-bromoethylamine (1.05 eq) in anhydrous DMF is added dropwise to the reaction mixture.

-

The reaction is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

References

Stability and Storage of 3-(Boc-aminoethyloxy)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Boc-aminoethyloxy)benzonitrile (tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate). Understanding the chemical stability of this compound is critical for ensuring its integrity during storage, handling, and in various experimental applications, particularly in the context of drug discovery and development. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended protocols for stability assessment.

Summary of Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. Based on available data for this and structurally related compounds, the following storage conditions are recommended:

| Storage Duration | Temperature | Additional Notes |

| Short-term (1-2 weeks) | -4°C | Protect from light and moisture. |

| Long-term (1-2 years) | -20°C | Store in a tightly sealed container; protect from light and moisture.[1] |

For transportation, it is advisable to use cold-chain logistics to ensure the compound's stability is not compromised.[2]

Chemical Stability Profile

The stability of this compound is primarily influenced by its three key functional groups: the tert-butoxycarbonyl (Boc) protecting group, the ether linkage, and the benzonitrile moiety.

Impact of pH

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, a process known as deprotection. This reaction proceeds via hydrolysis of the carbamate to yield the free amine, carbon dioxide, and isobutylene. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can rapidly cleave the Boc group. Even milder acidic conditions, such as the presence of 0.1% TFA in HPLC mobile phases, can lead to gradual degradation over time. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The benzonitrile group can undergo acid-catalyzed hydrolysis to form the corresponding benzoic acid, typically requiring elevated temperatures.

-

Basic Conditions: The Boc protecting group is generally stable under basic conditions. The benzonitrile group, however, can be hydrolyzed to the corresponding carboxylate salt under basic conditions, usually with heating. The ether linkage is stable to basic hydrolysis.

Thermal Stability

The Boc group is known to be thermally labile. At temperatures around 150°C and higher, thermal deprotection can occur. This process can be accelerated in certain solvents. Therefore, prolonged exposure of this compound to high temperatures should be avoided.

Photostability

Benzonitrile and its derivatives can be susceptible to photodegradation. It is recommended to protect this compound from light, especially during long-term storage and when in solution. Photostability studies as per ICH Q1B guidelines are recommended to fully characterize its sensitivity to light.

Oxidative Stability

The potential for oxidative degradation should also be considered, particularly for the ether linkage. Forced degradation studies using an oxidizing agent like hydrogen peroxide are necessary to assess this aspect of its stability.

Potential Degradation Pathways

Based on the chemical nature of this compound, the following degradation pathways are plausible under stress conditions:

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should be conducted in line with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances. This involves both forced degradation studies and formal stability studies.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for a specified period.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the sample solution at 80°C.

-

Photostability: Expose the sample solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Collect samples at various time points to monitor the progression of degradation.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. UV detection should be performed at a wavelength that allows for the detection of the parent compound and potential degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.

Formal Stability Studies

Formal stability studies are conducted to determine the re-test period or shelf life of the compound under recommended storage conditions.

Methodology:

-

Batch Selection: Use at least three primary batches of this compound for the study.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, test the samples for appearance, purity (by HPLC), and identification (e.g., by IR or NMR).

Data Presentation

The results of the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

| Stress Condition | Duration | Assay of Parent (%) | Major Degradation Products |

| 0.1 M HCl, 60°C | 8 hours | 85.2 | 3-(Aminoethyloxy)benzonitrile |

| 0.1 M NaOH, 60°C | 24 hours | 92.1 | 3-(Boc-aminoethyloxy)benzoate |

| 3% H₂O₂, RT | 24 hours | 98.5 | Not significant |

| Heat, 80°C | 48 hours | 95.8 | 3-(Aminoethyloxy)benzonitrile (trace) |

| Photostability | ICH Q1B | 99.1 | Not significant |

Table 2: Formal Stability Study Data (Hypothetical Data for a Batch at 25°C/60% RH)

| Time Point (Months) | Appearance | Purity by HPLC (%) |

| 0 | White to off-white solid | 99.8 |

| 3 | White to off-white solid | 99.7 |

| 6 | White to off-white solid | 99.8 |

| 12 | White to off-white solid | 99.6 |

| 24 | White to off-white solid | 99.5 |

Conclusion

This compound is a moderately stable compound that requires specific storage and handling conditions to maintain its integrity. The primary liabilities are the acid and thermal sensitivity of the Boc protecting group and the potential for hydrolysis of the benzonitrile functionality under harsh conditions. For research and development purposes, it is crucial to store the compound at low temperatures, protected from light and moisture. A thorough stability testing program, following ICH guidelines, is essential to fully characterize its stability profile and establish appropriate re-test periods for use in regulated environments. Researchers should be mindful of the potential for degradation in acidic environments, even under seemingly mild conditions such as during chromatographic purification.

References

In-depth Technical Guide: 3-(Boc-aminoethyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a benzonitrile moiety, a common pharmacophore in drug discovery, linked to a Boc-protected aminoethyl group via an ether linkage. This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 252263-98-2 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |

| Molecular Weight | 262.30 g/mol | [1] |

| IUPAC Name | tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate | |

| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C#N | |

| Appearance | White solid (typical) | |

| Purity | Typically >95% (as supplied by vendors) |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. It is important to note that this is a generalized procedure and would require optimization for specific laboratory conditions.

Logical Synthesis Workflow

Caption: Plausible synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol

Materials:

-

3-Cyanophenol

-

tert-Butyl (2-bromoethyl)carbamate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanophenol (1.0 eq) and anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Alkylation: Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Note: This is a generalized protocol and requires optimization.

Spectroscopic Data

While specific spectra for this compound are not publicly available in research publications, the expected characteristic peaks based on its structure are summarized below. Researchers should obtain and interpret their own analytical data for confirmation.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons (multiplets, ~7.0-7.5 ppm) - Methylene protons adjacent to ether oxygen (triplet, ~4.1 ppm) - Methylene protons adjacent to nitrogen (quartet, ~3.5 ppm) - NH proton of carbamate (broad singlet, ~5.0 ppm) - tert-Butyl protons (singlet, ~1.4 ppm) |

| ¹³C NMR | - Nitrile carbon (~118 ppm) - Aromatic carbons (~110-160 ppm) - Carbonyl carbon of carbamate (~156 ppm) - Methylene carbon adjacent to ether oxygen (~67 ppm) - Methylene carbon adjacent to nitrogen (~40 ppm) - Quaternary carbon of tert-butyl group (~80 ppm) - Methyl carbons of tert-butyl group (~28 ppm) |

| IR (Infrared Spectroscopy) | - N-H stretch (carbamate) (~3350 cm⁻¹) - C≡N stretch (nitrile) (~2230 cm⁻¹) - C=O stretch (carbamate) (~1690 cm⁻¹) - C-O-C stretch (ether) (~1250 and 1050 cm⁻¹) |

| Mass Spectrometry (MS) | - Expected [M+H]⁺ peak at m/z 263.13 |

Applications in Research and Drug Discovery

Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, often acting as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group can serve as a bioisostere for other functional groups or be a key binding element in interactions with biological targets.

The structure of this compound suggests its utility as a versatile building block. The Boc-protected amine allows for selective deprotection and further functionalization, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The ether linkage provides conformational flexibility, and the benzonitrile moiety can be involved in various interactions with protein targets.

Potential Drug Discovery Workflow

Caption: Potential workflow for utilizing this compound in drug discovery.

While no specific signaling pathways involving this compound have been reported, its structural motifs are present in molecules targeting a variety of biological systems. Further research is needed to explore its potential biological activities.

Conclusion

This compound is a commercially available building block with significant potential in synthetic and medicinal chemistry. Although detailed literature on its synthesis and applications is currently sparse, its chemical structure suggests a straightforward preparation and diverse utility in the generation of novel compounds for drug discovery and other research applications. The data and protocols presented in this guide are intended to provide a foundation for researchers and professionals working with this compound. It is imperative that all laboratory work is conducted with appropriate safety precautions and that all synthesized compounds are thoroughly characterized using modern analytical techniques.

References

An In-depth Technical Guide on the Discovery and History of 3-(Boc-aminoethyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-(Boc-aminoethyloxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of publicly available information on its initial discovery and development, this document outlines a highly probable and widely applicable synthetic route based on fundamental organic chemistry principles. This guide details the step-by-step experimental protocols, presents crucial data in a structured format, and includes visual diagrams to elucidate the synthetic workflow and logical relationships, serving as a vital resource for professionals in the field of drug discovery and medicinal chemistry.

Introduction and Historical Context

This compound, with the CAS number 252263-98-2, is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry. Its structure incorporates a benzonitrile group, a common pharmacophore and a versatile synthetic handle, and a Boc-protected aminoethyl ether side chain. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, allowing for the selective deprotection and subsequent functionalization of the primary amine.

While the exact date and circumstances of the initial discovery of this compound are not well-documented in readily accessible scientific literature or patents, its utility as an intermediate can be inferred from its commercial availability and the frequent appearance of its core structural motifs in patented pharmaceutical compounds. The synthesis of such molecules is often considered routine and may be included in the supplementary information of patents or publications focused on the final, more complex active pharmaceutical ingredients, rather than being the subject of a dedicated publication.

This guide, therefore, presents a logical and well-established synthetic pathway to this compound, based on foundational organic reactions, to empower researchers with a practical method for its preparation.

Proposed Synthetic Pathway

The most logical and efficient synthesis of this compound involves a two-step process starting from commercially available precursors:

-

Williamson Ether Synthesis: This classical reaction is employed to form the ether linkage between 3-cyanophenol and a suitable 2-aminoethylating agent.

-

Boc Protection: The resulting primary amine is then protected with a tert-butoxycarbonyl group to yield the final product.

The overall synthetic scheme is depicted below:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(2-Aminoethoxy)benzonitrile

This procedure utilizes the Williamson ether synthesis to couple 3-cyanophenol with 2-chloroethylamine.[1][2][3][4]

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Cyanophenol | 873-62-1 | C₇H₅NO | 119.12 |

| 2-Chloroethylamine hydrochloride | 870-24-6 | C₂H₇Cl₂N | 115.99 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

Procedure:

-

A solution of 3-cyanophenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Anhydrous potassium carbonate (2.5 equivalents) is added to the solution, and the resulting suspension is stirred at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

2-Chloroethylamine hydrochloride (1.2 equivalents) is then added to the reaction mixture.

-

The mixture is heated to 80-90 °C and stirred vigorously for 12-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-(2-aminoethoxy)benzonitrile.

-

Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the standard procedure for the protection of a primary amine using di-tert-butyl dicarbonate.[5][6][7][8]

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 3-(2-Aminoethoxy)benzonitrile | 120351-94-2 | C₉H₁₀N₂O | 162.19 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 |

Procedure:

-

The crude or purified 3-(2-aminoethoxy)benzonitrile (1.0 equivalent) is dissolved in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Triethylamine (1.5 equivalents) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.

-

A solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane is added dropwise to the cooled reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours. TLC is used to monitor the consumption of the starting amine.

-

Once the reaction is complete, it is quenched with the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford the crude this compound, which can be purified by recrystallization or column chromatography.

Physicochemical Data

Table of Physicochemical Properties:

| Property | This compound |

| CAS Number | 252263-98-2 |

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 262.31 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, THF) |

Experimental Workflow

The following diagram provides a visual representation of the overall laboratory workflow for the synthesis of this compound.

Caption: Laboratory workflow for the synthesis of the target compound.

Conclusion

While the historical discovery of this compound remains elusive in the public domain, this technical guide provides a robust and detailed synthetic protocol that is both logical and practical for its preparation. The presented two-step synthesis, leveraging the Williamson ether synthesis and Boc protection, offers a reliable method for researchers and scientists in the pharmaceutical industry. The comprehensive experimental details, structured data, and clear visual workflows aim to facilitate the successful synthesis and application of this important chemical intermediate in drug discovery and development programs.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Boc Protection of 3-(2-aminoethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-tert-butoxycarbonyl (Boc) protection of the primary amine, 3-(2-aminoethoxy)benzonitrile, to yield tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate. The Boc protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and drug development, due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2][3] This protocol offers a straightforward and efficient method for this transformation, adaptable to various laboratory settings.

Introduction

The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, preventing unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry due to its robustness.[1] The reaction is typically high-yielding and proceeds under relatively mild conditions.[1] The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions at other sites of a molecule.[3] Its removal is generally achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid.[1]

The substrate, 3-(2-aminoethoxy)benzonitrile, is a bifunctional molecule containing a primary amine and a nitrile group. The selective protection of the amine is essential for subsequent modifications of the molecule in a drug discovery context. This protocol details the reaction of 3-(2-aminoethoxy)benzonitrile with di-tert-butyl dicarbonate (Boc)₂O, the most common reagent for Boc protection.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the primary amine of 3-(2-aminoethoxy)benzonitrile on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is typically used to deprotonate the resulting ammonium intermediate, leading to the formation of the stable carbamate product, tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate, and byproducts tert-butanol and carbon dioxide.

Data Presentation

The following table summarizes the typical quantitative data and conditions for the Boc protection of a primary amine like 3-(2-aminoethoxy)benzonitrile. The expected yield is generally high, though it may vary based on the specific conditions and scale of the reaction.

| Parameter | Value/Condition | Notes |

| Starting Material | 3-(2-aminoethoxy)benzonitrile | 1.0 equivalent |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.2 equivalents |

| Base | Triethylamine (Et₃N) or NaOH | 1.2 - 1.5 equivalents |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Sufficient to dissolve starting material |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control exothermicity |

| Reaction Time | 2 - 12 hours | Monitored by TLC |

| Typical Yield | 90 - 98% | Based on similar primary amine protections |

| Purity | >95% (after purification) | Determined by HPLC and/or NMR |

| Product | tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate | White to off-white solid |

Experimental Protocol

This protocol describes a general procedure for the Boc protection of 3-(2-aminoethoxy)benzonitrile on a laboratory scale.

Materials and Reagents:

-

3-(2-aminoethoxy)benzonitrile

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 3-(2-aminoethoxy)benzonitrile (1.0 eq.). Dissolve the starting material in an appropriate volume of anhydrous DCM or THF.

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution. If using a biphasic system, a solution of NaOH (1.5 eq.) in water can be used.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the cooled reaction mixture with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure tert-butyl (2-(3-cyanophenoxy)ethyl)carbamate.

-

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical scheme for the Boc protection of 3-(2-aminoethoxy)benzonitrile.

Caption: Experimental workflow for Boc protection.

References

Application Notes and Protocols for 3-(Boc-aminoethyloxy)benzonitrile in Medicinal Chemistry

3-(Boc-aminoethyloxy)benzonitrile is a bifunctional molecule incorporating a protected primary amine and a benzonitrile group. This combination makes it a valuable intermediate for introducing an aminoethyloxy linker and a cyano-phenyl moiety into target molecules. The tert-butoxycarbonyl (Boc) protecting group allows for the unmasking of the primary amine under specific reaction conditions, enabling further synthetic modifications. The benzonitrile group can serve as a key pharmacophore, a bioisosteric replacement for other functional groups, or a precursor for other functionalities.

Potential Applications in Drug Discovery

Based on the known roles of its constituent functional groups in medicinal chemistry, this compound can be envisioned as a key building block in the synthesis of:

-